molecular formula C17H21FN2O2 B2387711 N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-propylcyclobutane-1-carboxamide CAS No. 2198810-91-0

N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-propylcyclobutane-1-carboxamide

Cat. No. B2387711
M. Wt: 304.365
InChI Key: XFQLDIRGNFKDKW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis would involve understanding the spatial arrangement of atoms in the molecule and the types of bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are typically used for this purpose .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The fluorophenyl group, the prop-2-enoylamino group, and the carboxamide group attached to the cyclobutane ring could potentially undergo various chemical reactions .

properties

IUPAC Name

N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-1-propylcyclobutane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O2/c1-3-8-17(9-5-10-17)16(22)19-12-6-7-13(18)14(11-12)20-15(21)4-2/h4,6-7,11H,2-3,5,8-10H2,1H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQLDIRGNFKDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC1)C(=O)NC2=CC(=C(C=C2)F)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-propylcyclobutane-1-carboxamide

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